N-[(4-chlorophenyl)methyl]-N'-(2-ethoxyphenyl)oxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzylamine+2-ethoxybenzoyl chloride→N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide
Industrial Production Methods
In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar in structure but with an acetamide group instead of an oxamide group.
N-(4-chlorophenyl)-N’-(2-hydroxyphenyl)oxamide: Similar but with a hydroxy group instead of an ethoxy group.
Uniqueness
N-[(4-chlorophenyl)methyl]-N’-(2-ethoxyphenyl)oxamide is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQYRYRPFUFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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